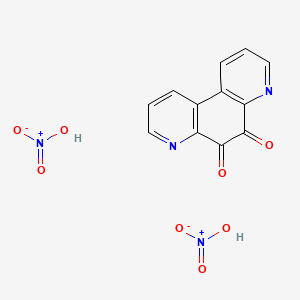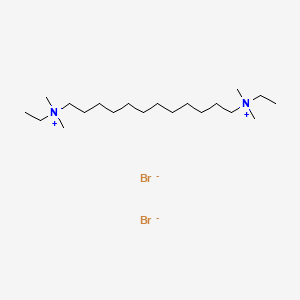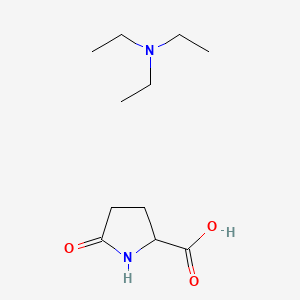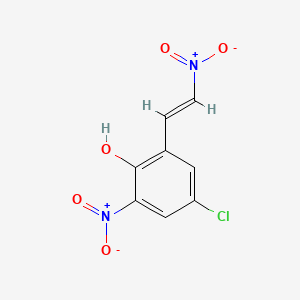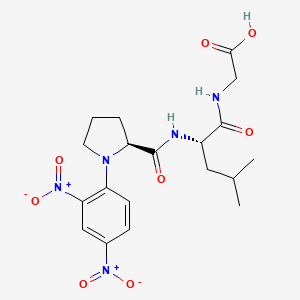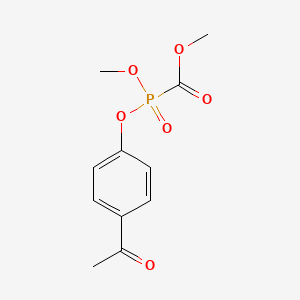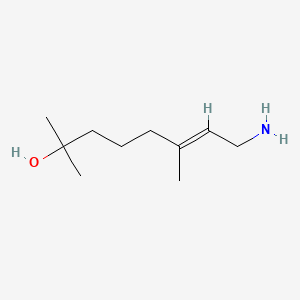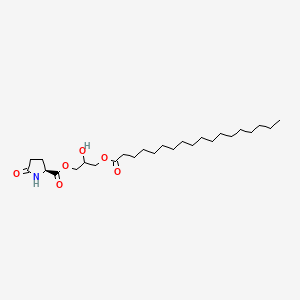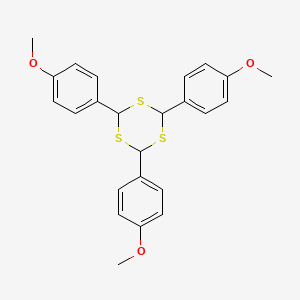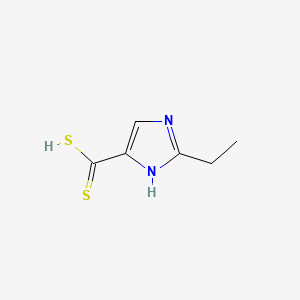
Gentianaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gentianaine is an alkaloid compound isolated from various species of the Gentiana genus, such as Gentiana turkestanorum and Gentiana olivieri . It is a pyridine-derived alkaloid with the chemical formula C6H7NO3 . This compound has been studied for its potential pharmacological properties and applications in traditional medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gentianaine can be synthesized through various chemical reactions. One method involves the conversion of dihydrogentianine into dihydrogentianamine . The synthetic route typically involves the use of reagents such as manganese dioxide and potassium permanganate .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, particularly from the Gentiana species. The extraction process includes the use of solvents and chromatographic techniques to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Gentianaine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include manganese dioxide, potassium permanganate, and various organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound include dihydrogentianamine and other derivatives that possess unique pharmacological properties .
Scientific Research Applications
In chemistry, it is used as a reference compound for studying the structure-activity relationships of alkaloids . In biology, gentianaine has shown potential as an anti-inflammatory and antioxidant agent . In medicine, it is being investigated for its potential therapeutic effects on various diseases, including pulmonary fibrosis . Additionally, this compound has applications in the pharmaceutical industry as a lead compound for drug development .
Mechanism of Action
The mechanism of action of gentianaine involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . The compound’s effects are mediated through the regulation of signaling pathways such as the TGF-beta signaling pathway and the MAPK pathway .
Comparison with Similar Compounds
Gentianaine is structurally similar to other alkaloids isolated from the Gentiana genus, such as gentianadine and gentianamine . this compound is unique due to its specific chemical structure and pharmacological properties. Similar compounds include gentianine, gentianadine, and gentianamine, which share some structural similarities but differ in their biological activities and therapeutic potential .
Properties
CAS No. |
22108-77-6 |
|---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
4-hydroxy-5-methanimidoyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C6H7NO3/c7-3-4-5(8)1-2-10-6(4)9/h3,7-8H,1-2H2 |
InChI Key |
WWQPRLOVRQRACU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C(=C1O)C=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



